5-bromo-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide 5-bromo-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 898654-47-2
VCID: VC21532732
InChI: InChI=1S/C14H21BrN2O4S/c1-2-21-13-4-3-12(15)11-14(13)22(18,19)16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,2,5-10H2,1H3
SMILES: CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2CCOCC2
Molecular Formula: C14H21BrN2O4S
Molecular Weight: 393.3g/mol

5-bromo-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide

CAS No.: 898654-47-2

Cat. No.: VC21532732

Molecular Formula: C14H21BrN2O4S

Molecular Weight: 393.3g/mol

* For research use only. Not for human or veterinary use.

5-bromo-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide - 898654-47-2

Specification

CAS No. 898654-47-2
Molecular Formula C14H21BrN2O4S
Molecular Weight 393.3g/mol
IUPAC Name 5-bromo-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Standard InChI InChI=1S/C14H21BrN2O4S/c1-2-21-13-4-3-12(15)11-14(13)22(18,19)16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,2,5-10H2,1H3
Standard InChI Key UTPHTMKLWIXCNC-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2CCOCC2
Canonical SMILES CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2CCOCC2

Introduction

5-Bromo-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide is a sulfonamide compound with a molecular formula of C12H17BrN2O4SC_{12}H_{17}BrN_2O_4S and a molecular weight of approximately 335.26 g/mol. This compound is characterized by its bromine atom, ethoxy group, and morpholinoethyl substituent, which contribute to its unique chemical and biological properties. It belongs to the broader class of sulfonamides, known for their diverse applications in medicinal chemistry, including antibacterial, anti-inflammatory, and enzyme inhibition activities.

Synthesis Pathways

The synthesis of 5-bromo-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide typically involves multi-step reactions starting from sulfonamide derivatives. Key steps include:

  • Bromination: Introduction of the bromine atom onto the benzene ring.

  • Ethoxylation: Addition of the ethoxy group at the second position.

  • Morpholinoethyl Substitution: Reaction with morpholine derivatives to attach the morpholinoethyl chain.

These steps are optimized to enhance yield and maintain functional group integrity.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor in cancer research and other biological pathways. Modifications in its structure can influence selectivity and potency against specific targets.

Applications in Medicinal Chemistry

5-Bromo-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide has potential applications in:

  • Drug Development: Its structural features make it a candidate for developing drugs targeting cancer or inflammatory diseases.

  • Enzyme Studies: Used as a probe for studying enzyme inhibition mechanisms.

  • Medicinal Chemistry Research: A scaffold for synthesizing derivatives with improved therapeutic profiles.

Pharmacological Profiles

Preliminary research indicates that this compound interacts with specific enzymes or receptors, making it a promising lead for further pharmacological studies.

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